

## a-ketoamide based peptidomimetic inhibitors of SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Leritrelvir |           |  |  |  |
| Cat. No.:            | B12401723   | Get Quote |  |  |  |

# Introduction: Targeting the Main Protease of SARS-CoV-2

The global health crisis caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has spurred an intensive search for effective antiviral therapeutics. A primary target for drug development is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3] This enzyme is crucial for the viral life cycle as it processes viral polyproteins into functional proteins essential for viral replication and transcription.[2][3] The unique cleavage specificity of Mpro, which is not shared by human proteases, makes it an attractive target for developing selective antiviral drugs with a low likelihood of toxicity.[2][4]

Among the various classes of inhibitors being investigated,  $\alpha$ -ketoamide based peptidomimetics have emerged as a particularly promising group. These compounds mimic the natural peptide substrates of Mpro and contain an electrophilic  $\alpha$ -ketoamide "warhead" that can covalently interact with the enzyme's active site.[5] This guide provides a detailed technical overview of the mechanism of action, structure-activity relationships (SAR), inhibitory potency, and experimental evaluation of these inhibitors.

#### **Mechanism of Action: Covalent Inhibition of Mpro**

The inhibitory action of  $\alpha$ -ketoamides is centered on the formation of a covalent bond with the catalytic dyad of the Mpro active site. The active site of Mpro features a cysteine-histidine

#### Foundational & Exploratory





catalytic dyad (Cys145 and His41). The peptidomimetic backbone of the inhibitor positions the electrophilic α-ketoamide warhead in proximity to the nucleophilic thiol group of Cys145.

The key steps of the inhibition mechanism are:

- Binding: The inhibitor binds to the substrate-binding site of Mpro, which is located at the
  interface of domains I and II of the enzyme.[2] The peptidomimetic portions of the inhibitor
  (P1, P2, P3, etc.) form specific interactions with the corresponding subsites (S1, S2, S3) of
  the enzyme.
- Nucleophilic Attack: The catalytic Cys145 residue performs a nucleophilic attack on the carbonyl carbon of the α-ketoamide warhead.
- Covalent Adduct Formation: This attack results in the formation of a reversible covalent thiohemiketal adduct.[2]
- Stabilization: The resulting oxyanion is stabilized by hydrogen bonds from the main-chain amides of Gly143, Cys145, and Ser144, which constitute the "oxyanion hole" of the protease.[2] This covalent modification of the active site effectively blocks the enzyme's catalytic activity, thereby inhibiting viral polyprotein processing and halting viral replication.[2]
   [4]





Mechanism of Covalent Inhibition of SARS-CoV-2 Mpro by  $\alpha$ -Ketoamide Inhibitors

Click to download full resolution via product page

Caption: Covalent inhibition of Mpro by an  $\alpha$ -ketoamide inhibitor.

### Structure-Activity Relationship (SAR) Analysis

The potency of α-ketoamide inhibitors is highly dependent on the chemical nature of the substituents at the P1, P2, P3, and P4 positions of the peptidomimetic scaffold. These positions interact with the corresponding S1, S2, S3, and S4 pockets of the Mpro active site.

- P1 Position: The S1 pocket of Mpro has a strong preference for a glutamine (Gln) residue.
   Therefore, incorporating a Gln mimetic at the P1 position, such as a γ-lactam moiety or pyroglutamine, is crucial for high-affinity binding and selectivity.[6][7]
- P2 Position: The S2 pocket is more plastic and can accommodate a variety of hydrophobic groups.[2] The optimization of the P2 substituent has been shown to be critical for achieving



broad-spectrum activity against different coronaviruses.[8] Moieties such as cyclohexyl, cyclopropyl, and cyclopentylproline have been successfully utilized.[2][6]

P3 and P4 Positions: These positions are more solvent-exposed. Modifications at these
sites, often involving bulky hydrophobic groups like cyclohexylglycine or capping groups like
trifluoroacetamide, can enhance interactions with the enzyme surface and improve
pharmacokinetic properties.[6] For instance, incorporating a pyridone ring to replace the P3P2 amide bond has been explored to increase the inhibitor's plasma half-life.[2]

#### **Quantitative Data on Inhibitory Potency**

The efficacy of  $\alpha$ -ketoamide inhibitors is quantified by their half-maximal inhibitory concentration (IC50) against the purified Mpro enzyme and their half-maximal effective concentration (EC50) in cell-based antiviral assays. The table below summarizes the reported potency of several notable  $\alpha$ -ketoamide inhibitors.

| Compound ID | Mpro IC50<br>(nM)    | Cell-based<br>EC50 (nM)       | Cell Line | Reference   |
|-------------|----------------------|-------------------------------|-----------|-------------|
| 20j         | 19.0                 | 138.1                         | -         | [1]         |
| 27h         | 10.9                 | 43.6                          | -         | [3][9]      |
| 11r         | 180                  | -                             | -         | [2]         |
| 13b         | 670                  | 4000 - 5000                   | Calu-3    | [2]         |
| RAY1216     | K <sub>i</sub> = 8.6 | Comparable to<br>Nirmatrelvir | Vero E6   | [6][10][11] |
| M-1-6       | 80                   | -                             | -         | [7]         |

Note: K<sub>i</sub> is the inhibition constant. A lower value indicates higher potency.

The data reveals that compounds like 27h and 20j exhibit potent enzymatic inhibition in the low nanomolar range, which translates to excellent antiviral activity in cellular assays.[1][3] The inhibitor RAY1216 is a slow-tight inhibitor with a drug-target residence time approximately 12 times longer than that of nirmatrelvir, suggesting a more stable enzyme-inhibitor complex.[6] [10]



#### **Experimental Protocols**

The discovery and development of  $\alpha$ -ketoamide inhibitors involve a series of biochemical and cell-based assays to determine their efficacy and mechanism of action.

#### **General Workflow for Inhibitor Evaluation**

The typical workflow begins with the chemical synthesis of the inhibitor, followed by in vitro enzymatic assays to determine its potency against the target protease. Promising candidates are then advanced to cell-based assays to evaluate their antiviral activity against live viruses.





Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating Mpro inhibitors.

#### **Enzyme Inhibition Assay (FRET-based)**

A commonly used method to measure Mpro inhibition is a Fluorescence Resonance Energy Transfer (FRET)-based peptide cleavage assay.[6]



- Reagents and Setup: The assay is typically performed in a 96- or 384-well plate format. The
  reaction mixture includes a buffer solution, purified recombinant SARS-CoV-2 Mpro, and a
  fluorogenic peptide substrate containing the Mpro cleavage sequence flanked by a FRET
  pair (e.g., EDANS/DABCYL).
- Inhibitor Addition: The  $\alpha$ -ketoamide inhibitor, at various concentrations, is pre-incubated with the Mpro enzyme to allow for binding.
- Reaction Initiation and Monitoring: The reaction is initiated by adding the FRET substrate. If
  the Mpro is active, it cleaves the substrate, separating the FRET pair and leading to an
  increase in fluorescence. The fluorescence signal is monitored over time using a plate
  reader.
- Data Analysis: The rate of reaction is calculated from the slope of the fluorescence versus time plot. The percentage of inhibition at each inhibitor concentration is determined relative to a control without inhibitor. The IC50 value is then calculated by fitting the data to a doseresponse curve.

#### **Antiviral Cell-Based Assay (Cytopathic Effect - CPE)**

This assay evaluates the ability of the inhibitor to protect host cells from virus-induced death (cytopathic effect).[6]

- Cell Seeding: A monolayer of susceptible host cells (e.g., Vero E6) is seeded in a multi-well plate.
- Infection: The cells are infected with a known titer of SARS-CoV-2.
- Treatment: Immediately after infection, the cell culture medium is replaced with a medium containing serial dilutions of the α-ketoamide inhibitor.
- Incubation: The plates are incubated for a period (e.g., 72 hours) to allow for viral replication and the development of CPE in untreated control wells.[6]
- Quantification of CPE: The extent of cell death is quantified. This can be done visually by
  microscopy or more quantitatively using a cell viability assay (e.g., MTS or CellTiter-Glo
  assay), which measures the metabolic activity of surviving cells.



Data Analysis: The EC50 value, the concentration of the inhibitor that protects 50% of the
cells from CPE, is determined by plotting cell viability against inhibitor concentration and
fitting the data to a sigmoidal dose-response curve. A parallel cytotoxicity assay (without the
virus) is also performed to determine the CC50 (50% cytotoxic concentration) and calculate
the selectivity index (SI = CC50/EC50).

### **Pharmacokinetic Properties**

A critical aspect of drug development is ensuring that the inhibitor has favorable pharmacokinetic (PK) properties, including good absorption, distribution, metabolism, and excretion (ADME). Research has focused on modifying the peptidomimetic scaffold to improve PK profiles. For example, inhibitor 27h was reported to possess favorable pharmacokinetic properties.[3] Furthermore, RAY1216 demonstrated improved pharmacokinetics in animal models compared to nirmatrelvir, which may allow it to be used without a PK booster like ritonavir.[6][11]

#### Conclusion

 $\alpha$ -ketoamide based peptidomimetic inhibitors represent a potent and promising class of antiviral agents targeting the SARS-CoV-2 main protease. Their covalent mechanism of action leads to effective inhibition of viral replication. Extensive structure-activity relationship studies have identified key structural motifs required for high potency, leading to the development of inhibitors with low nanomolar IC50 and EC50 values. Standardized in vitro and cell-based assays are crucial for their evaluation and optimization. With some candidates demonstrating favorable pharmacokinetic profiles,  $\alpha$ -ketoamide inhibitors continue to be a major focus in the development of oral therapeutics for COVID-19 and potentially for future coronavirus outbreaks.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. Discovery of α-Ketoamide inhibitors of SARS-CoV-2 main protease derived from quaternized P1 groups PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved αketoamide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationship studies of novel α-ketoamide derivatives targeting the SARS-CoV-2 main protease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Development of the Safe and Broad-Spectrum Aldehyde and Ketoamide Mpro inhibitors
   Derived from the Constrained α, γ-AA Peptide Scaffold PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [a-ketoamide based peptidomimetic inhibitors of SARS-CoV-2]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12401723#a-ketoamide-based-peptidomimetic-inhibitors-of-sars-cov-2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com